![molecular formula C14H8F4O3 B2880905 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 1261740-57-1](/img/structure/B2880905.png)
3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
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Overview
Description
“3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid” is a chemical compound with the CAS Number: 1261740-57-1. It has a molecular weight of 300.21 and its IUPAC name is 5-fluoro-2’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H8F4O3 . The InChI code is 1S/C14H8F4O3/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)21-14(16,17)18/h1-7H,(H,19,20) . For a more detailed structural analysis, one could use computational chemistry software to visualize the 3D structure of the molecule.Scientific Research Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
“3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid” is employed in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated substituents provide excellent lipophilicity and binding affinity, which are crucial properties for APIs .
Development of Trifluoromethoxylation Reagents
This compound plays a significant role in the development of trifluoromethoxylation reagents. These reagents are critical for introducing the trifluoromethoxy group into various molecules, thereby modifying their properties .
Synthesis of Bradykinin B1 Receptor Antagonists
The compound has been used in the synthesis of bradykinin B1 receptor antagonists. These antagonists are potential therapeutic agents for treating pain and inflammation .
Mechanism of Action
Target of Action
It has been used as a building block in the synthesis of various bioactive compounds .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets through amination reactions .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can participate in various biochemical reactions, including nucleophilic substitution and friedel-craft acylation .
Result of Action
It’s known that benzoic acid derivatives can exhibit various biological activities depending on their specific structures and targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid. Additionally, dust formation should be avoided, and adequate ventilation should be ensured during its handling .
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-10-6-8(5-9(7-10)13(19)20)11-3-1-2-4-12(11)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPACGRUTXTZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid |
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